N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide
Description
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Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-2-[(E)-[3-(4-methylphenyl)-3-oxopropylidene]amino]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O3/c1-12-2-4-13(5-3-12)15(22)8-9-20-24-11-17(23)21-16-7-6-14(18)10-19-16/h2-7,9-10H,8,11H2,1H3,(H,19,21,23)/b20-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJSFSFKCTWCME-AWQFTUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC=NOCC(=O)NC2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C/C=N/OCC(=O)NC2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide (CAS No. 339018-03-0) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16IN3O3
- Molecular Weight : 437.23 g/mol
- Structure : The compound features a pyridine ring substituted with an iodine atom and an acetamide functional group linked to a phenylpropylidene moiety.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to cancer progression and microbial resistance.
Anticancer Studies
A study published in ResearchGate highlighted the anticancer potential of similar compounds, suggesting that derivatives with iodine substitutions often enhance biological activity due to increased lipophilicity and altered electronic properties .
In vitro assays demonstrated that this compound could inhibit cell proliferation in human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs can exhibit antimicrobial properties. For instance, a compound with a related structure was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess such activity .
Enzyme Inhibition
The compound's ability to inhibit enzymes involved in cancer metabolism has been explored. Enzyme assays showed that it could inhibit key enzymes associated with tumor growth, which aligns with findings for other iodine-containing compounds known for their enzyme-inhibitory properties .
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| Antimicrobial Properties | Inhibited growth of E. coli and S. aureus, indicating potential as an antimicrobial agent. |
| Enzyme Inhibition | Showed inhibitory effects on enzymes linked to cancer progression, supporting further investigation into its therapeutic applications. |
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anticancer agent . Its structural properties allow it to interact with various biological targets, making it a candidate for further investigation in cancer therapy.
Anticancer Studies
- Mechanism of Action : The compound has shown promise in inhibiting tumor cell growth by targeting specific pathways involved in cancer progression. For instance, its interaction with cellular signaling molecules may disrupt cancer cell proliferation.
- In Vitro Efficacy : In studies conducted by the National Cancer Institute (NCI), N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide exhibited significant growth inhibition against various cancer cell lines. The average growth inhibition rates were measured using established protocols, confirming its potential efficacy as an anticancer drug candidate .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Starting Materials : The synthesis often begins with readily available pyridine derivatives and isocyanates.
- Reaction Conditions : The reactions are carried out under controlled temperatures and pH levels to ensure high yields and purity.
- Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity : A study published in ACS Omega demonstrated that derivatives similar to this compound displayed significant anticancer activity against various cell lines, indicating its potential as a lead compound for further development .
- Molecular Docking Studies : Research has utilized molecular docking techniques to predict the binding affinity of this compound to specific protein targets involved in cancer pathways. These studies provide insights into how modifications to the structure could enhance efficacy and reduce toxicity .
Q & A
Advanced Research Question
- Reaction Path Simulation : Quantum mechanical calculations (DFT) predict transition states and intermediates for key steps like condensation, guiding solvent/catalyst selection .
- Molecular Docking : Virtual screening against COX-2 (PDB: 5KIR) identifies optimal binding conformations; the iodopyridinyl group shows strong π-π stacking with Phe518 .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy on the phenyl ring) with cytotoxicity to prioritize synthetic targets .
What methodologies are employed to study this compound’s interactions with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to immobilized enzymes like lipoxygenase-5 (LOX-5), with immobilization buffers optimized to prevent aggregation .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for acetamide-enzyme interactions, using low ligand concentrations (10–50 µM) to avoid saturation .
- Cryo-EM : Resolve binding modes in membrane-bound targets (e.g., GPCRs) at near-atomic resolution, requiring ultra-pure compound (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
